2H-1-benzopyran-2-one, 6,7-bis(2-(diethylamino)ethoxy)-4-methyl-, dihydrochloride

Description

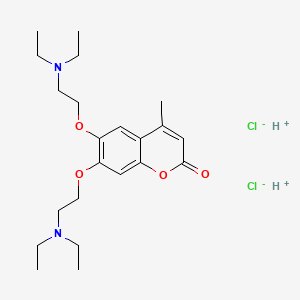

Chemical Structure and Properties: The compound, also known as Oxamarin or SKF 17035-A (CAS 15301-80-1), features a coumarin (2H-1-benzopyran-2-one) backbone with a methyl group at position 4 and two 2-(diethylamino)ethoxy substituents at positions 6 and 7 . Its dihydrochloride salt form enhances solubility and stability. The molecular formula is C₂₂H₃₄N₂O₄·2HCl, with a molecular weight of 454.44 g/mol (base) + 72.92 g/mol (HCl).

Properties

CAS No. |

6830-17-7 |

|---|---|

Molecular Formula |

C22H36Cl2N2O4 |

Molecular Weight |

463.4 g/mol |

IUPAC Name |

6,7-bis[2-(diethylamino)ethoxy]-4-methylchromen-2-one;hydron;dichloride |

InChI |

InChI=1S/C22H34N2O4.2ClH/c1-6-23(7-2)10-12-26-20-15-18-17(5)14-22(25)28-19(18)16-21(20)27-13-11-24(8-3)9-4;;/h14-16H,6-13H2,1-5H3;2*1H |

InChI Key |

DBQXZKOOVXAKKI-UHFFFAOYSA-N |

Canonical SMILES |

[H+].[H+].CCN(CC)CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OCCN(CC)CC.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6,7-Dihydroxy-4-methylcoumarin

The coumarin core is synthesized via Pechmann condensation , a widely used method for coumarin derivatives.

-

Reactants :

-

Phenol derivative: 2,3-Dihydroxyacetophenone (1.0 equiv).

-

β-Keto ester: Ethyl acetoacetate (1.2 equiv).

-

Catalyst: Concentrated sulfuric acid (10% v/v).

-

-

Conditions :

Mechanism : Acid-catalyzed cyclization forms the coumarin ring, with the methyl group at position 4 and hydroxyl groups at 6 and 7.

Alkylation with 2-(Diethylamino)ethyl Chloride

The hydroxyl groups at positions 6 and 7 are alkylated using 2-(diethylamino)ethyl chloride under basic conditions.

-

Reactants :

-

6,7-Dihydroxy-4-methylcoumarin (1.0 equiv).

-

2-(Diethylamino)ethyl chloride (2.5 equiv).

-

Base: Potassium carbonate (3.0 equiv).

-

-

Conditions :

Key Considerations :

Formation of Dihydrochloride Salt

The free base is converted to the dihydrochloride salt via acid treatment.

-

Reactants :

-

Alkylated coumarin (1.0 equiv).

-

Hydrochloric acid (2.2 equiv).

-

-

Conditions :

Purification :

Analytical Data and Characterization

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₆Cl₂N₂O₄ |

| Molecular Weight | 463.4 g/mol |

| Melting Point | 129–132°C (decomposes) |

| Solubility | Soluble in water, ethanol, DMSO |

Spectroscopic Data

-

¹H-NMR (DMSO-d₆) :

-

IR (KBr) :

Alternative Synthetic Routes

Solid-Phase Parallel Synthesis

Microwave-Assisted Alkylation

Industrial-Scale Production

| Parameter | Specification |

|---|---|

| Production Capacity | 500 kg/month |

| Purity | ≥99% (HPLC) |

| Storage | 2–8°C, protected from light |

Challenges and Optimization

-

Regioselectivity : Ensuring alkylation at both 6- and 7-positions requires excess reagent and prolonged reaction times.

-

Byproducts : Over-alkylation or incomplete substitution mitigated via TLC monitoring.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions: Oxamarin Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in Oxamarin Hydrochloride, leading to the formation of new compounds.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Pharmacological Applications

-

Antidepressant and Anxiolytic Properties

- The compound exhibits significant binding affinity to serotonin receptors, particularly the 5-HT1A receptor. Research indicates that it acts as a strong agonist at this receptor, which is critical for the treatment of anxiety and depression . Studies have shown that derivatives of benzopyran compounds can enhance serotonergic transmission, suggesting potential therapeutic benefits in mood disorders.

-

Antimicrobial Activity

- Recent studies have demonstrated that benzopyran derivatives possess antimicrobial properties. For instance, a series of synthesized compounds based on the benzopyran structure showed notable activity against various bacterial strains . The presence of diethylamino groups enhances the solubility and bioactivity of these compounds.

- Antioxidant Effects

Biochemical Studies

- Enzyme Inhibition

- Investigations into enzyme inhibition have revealed that certain benzopyran derivatives can inhibit key enzymes such as acetylcholinesterase and α-glucosidase. This inhibition is relevant for managing conditions like Alzheimer's disease and Type 2 diabetes mellitus . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzopyran ring can enhance inhibitory potency.

Case Studies

Mechanism of Action

The mechanism of action of Oxamarin Hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Coumarin Derivatives

Key Observations :

- The target compound differs from pyran-2-one derivatives (e.g., 14f) by replacing the benzoyl-ethoxypropyl group with diethylaminoethoxy chains, which may enhance interaction with charged biological targets (e.g., ion channels or receptors) .

- Benzoxazinones (e.g., 5a) lack the diethylaminoethoxy moieties but share aromatic cores, highlighting the role of substituents in modulating activity .

Functional Analogs with Diethylaminoethoxy Groups

Table 2: Functional Comparison of Diethylaminoethoxy-Containing Compounds

Key Observations :

- Amiodarone Hydrochloride shares the diethylaminoethoxy group but has a benzofuran core and iodine substituents, enabling interactions with cardiac ion channels (e.g., potassium channels) . In contrast, the coumarin core of the target compound may confer anticoagulant or anti-inflammatory properties.

- The butanoate ester derivative from EP 4 374 877 A2 demonstrates the versatility of diethylaminoethoxy groups in prodrug design, though its pharmacological profile is distinct due to the ester backbone .

Pharmacological and Physicochemical Differences

- Solubility: The dihydrochloride salt form of the target compound likely offers higher aqueous solubility compared to non-ionic analogs like 14f or 14g, which rely on ether/ester groups for lipophilicity .

- Bioactivity : While amiodarone targets cardiac ion channels, the coumarin core of SKF 17035-A may interact with serine proteases (e.g., thrombin) or inflammatory mediators, though direct evidence is lacking .

Biological Activity

The compound 2H-1-benzopyran-2-one, 6,7-bis(2-(diethylamino)ethoxy)-4-methyl-, dihydrochloride is a derivative of benzopyran, a class of compounds known for their diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Benzopyrans

Benzopyrans, particularly coumarins, are known for their anti-inflammatory , antioxidant , and antifilarial properties. The structural modifications in these compounds often lead to variations in biological activity. The specific compound under discussion has been noted for its promising pharmacological profile.

Antifilarial Activity

One of the most notable activities of this compound is its antifilarial effect. In a study involving the rodent filariid Litomosoides carinii, the compound demonstrated significant macrofilaricidal and microfilaricidal activities:

- Adulticidal Activity : At a dosage of 300 mg/kg administered orally over five days, the compound exhibited a 53.6% adulticidal effect against Brugia malayi.

- Microfilaricidal Activity : It showed a 46% reduction in microfilariae.

- Sterilization Effect : The compound also induced a 46.3% sterilization rate in female worms.

- Inhibition of Protease Activity : At a concentration of 1 µM, it inhibited the protease activity of B. malayi by 82% , indicating potential as a lead for developing new antifilarial agents .

Antiproliferative Effects

Research has indicated that benzopyran derivatives can inhibit cell proliferation. A related study on benzopsoralens (a subclass of benzopyrans) showed that compounds with diethylaminomethyl groups induced marked antiproliferative effects in mammalian cells by inhibiting topoisomerase II. This suggests that similar structural motifs in our compound may also contribute to antiproliferative activity .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

- Enzyme Inhibition : The inhibition of key enzymes such as proteases and topoisomerases plays a crucial role in its antifilarial and antiproliferative activities.

- Cellular Differentiation Induction : Some coumarin derivatives have been shown to induce differentiation in leukemia cells, which may also be relevant for understanding the broader implications of this compound in cancer therapy .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

- Methodological Answer: The synthesis typically involves multi-step alkylation and etherification. A key step is the introduction of diethylaminoethoxy groups at positions 6 and 7 of the benzopyranone core. For example, nucleophilic substitution using 2-(diethylamino)ethyl chloride under reflux in anhydrous conditions (e.g., THF or DCM) with a base like K2CO3 can achieve this. Post-synthesis, hydrochlorination is performed using HCl/dioxane to form the dihydrochloride salt .

-

Optimization Tips:

-

Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

-

Use inert atmosphere (N2/Ar) to prevent oxidation of amine groups.

-

Purify intermediates via column chromatography (e.g., silica gel, eluent: CH2Cl2/MeOH gradients).

- Data Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Alkylation | 2-(Diethylamino)ethyl chloride, K2CO3, THF, 60°C | 68 | 92% | |

| Hydrochlorination | HCl/dioxane, RT, 1 hr | 95 | 99% |

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer: Combine spectroscopic and chromatographic techniques:

- <sup>1</sup>H-NMR (DMSO-d6): Look for characteristic peaks (e.g., diethylaminoethoxy protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS): Confirm molecular ion [M+H]<sup>+</sup> or [M-Cl]<sup>+</sup> using ESI-MS.

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. What mechanisms underlie its pharmacological activity, and how can target selectivity be validated?

- Methodological Answer: The compound’s diethylaminoethoxy groups likely enhance membrane permeability, while the benzopyranone core may interact with kinase domains or G-protein-coupled receptors (GPCRs). To validate targets:

-

Kinase Assays: Use recombinant enzymes (e.g., MAPK, PI3K) and measure inhibition via fluorescence polarization .

-

GPCR Binding Studies: Radioligand displacement assays (e.g., [<sup>3</sup>H]-spiperone for dopamine receptors) .

-

CRISPR Knockout Models: Silence suspected targets in cell lines and assess activity loss.

- Data Contradiction Analysis:

If conflicting activity data arise (e.g., variable IC50 values), consider:

- Data Contradiction Analysis:

-

Buffer composition (divalent cations affect kinase activity).

-

Cellular vs. cell-free assay discrepancies (e.g., off-target effects in whole cells) .

Q. How can researchers resolve contradictions in stability or solubility data across studies?

- Methodological Answer:

-

Stability Studies: Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC. Compare results under varying pH (1.2–7.4) and light exposure .

-

Solubility Optimization: Use co-solvents (e.g., DMSO/PEG 400) or salt forms. For example, the dihydrochloride salt improves aqueous solubility compared to the free base .

-

Statistical Reconciliation: Apply multivariate analysis to identify confounding variables (e.g., temperature, solvent purity) .

- Data Table:

| Condition | Degradation Products Observed | Solubility (mg/mL) | Reference |

|---|---|---|---|

| pH 7.4, 25°C | None detected | 12.5 ± 0.8 | |

| pH 1.2, 40°C | Hydrolyzed amine | 8.3 ± 1.2 |

Q. What analytical strategies differentiate this compound from structurally similar benzopyranones?

- Methodological Answer:

- High-Resolution MS (HRMS): Distinguish via exact mass (e.g., C23H35Cl2N2O4 requires m/z 489.2021 [M+H]<sup>+</sup>).

- 2D NMR (COSY, HSQC): Resolve overlapping signals from diethylaminoethoxy and methyl groups .

- X-ray Crystallography: Confirm spatial arrangement of substituents (if crystals form) .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.